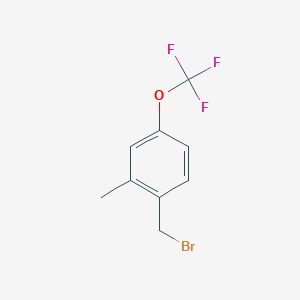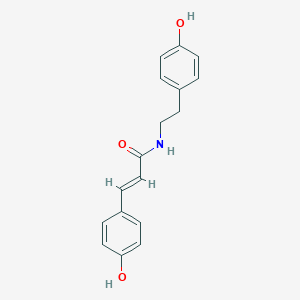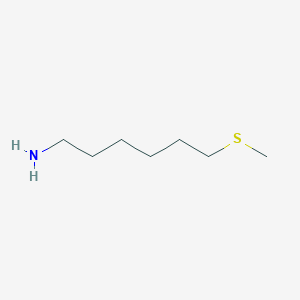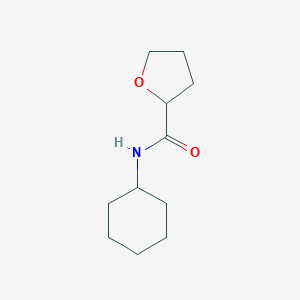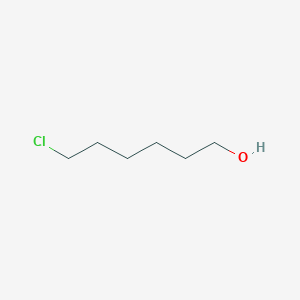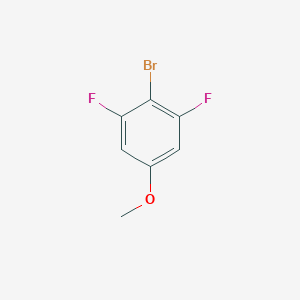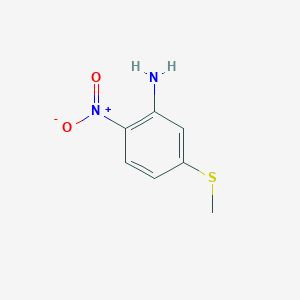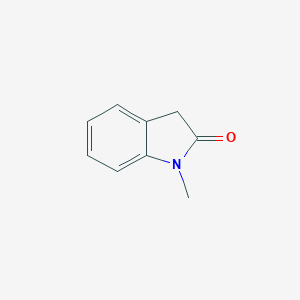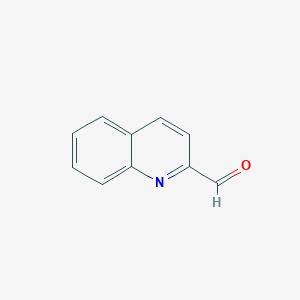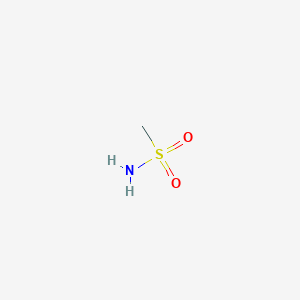
9,9-Dioctyl-2,7-dibromofluorene
Descripción general
Descripción
9,9-Dioctyl-2,7-dibromofluorene (9,9-DDBF) is a polycyclic aromatic hydrocarbon (PAH) with a high affinity for lipids and proteins. It is a synthetic compound that has been used in a variety of scientific research applications. 9,9-DDBF is a valuable tool for studying the structure and function of proteins, as well as the biochemical and physiological effects of PAHs on cells and organisms.
Aplicaciones Científicas De Investigación
2,7-Poly(9-fluorenone), a derivative of 9,9-Dioctyl-2,7-dibromofluorene, has applications in multilayer LEDs due to its unique electron-deficient properties. This polymer is easily accessible for research purposes (Uckert, Setayesh, & Müllen, 1999).
2,7-Dibromo derivatives of this compound can serve as dielectric materials for electronics, being synthesized with yields of 75 to 90% (Levchenko et al., 2020).
Polyrotaxanes synthesized with 9,9-dioctylfluorene exhibit enhanced properties like higher glass transition temperature, blue-shifted absorption, and a smaller electrochemical band gap, which are advantageous for materials science applications (Farcas et al., 2016).
An alternating 2,7-fluorene-co-3,9-carbazole copolymer displays extremely color-stable blue emission, making it a promising material for flat-panel display technologies (Liu et al., 2007).
Microwave irradiation of 9,9-dialkylated-2,7-dibromofluorene results in the production of poly(2,7-(9,9-di-n-octylfluorene)) with a high molecular weight, beneficial for high-performance polymer applications (Miyamoto et al., 2009).
9,9-diarylfluorene-based triaryldiamines, derived from this compound, exhibit novel photophysical properties and have potential applications in altering the oxidation potential and morphological stability in various applications (Wong et al., 2001).
Mecanismo De Acción
Target of Action
The primary target of 9,9-Dioctyl-2,7-dibromofluorene is the synthesis of polymer semiconductors . It is used as a reactant in the synthesis of donor-acceptor type photoelectrical materials . These materials are used in organic light-emitting diodes (OLEDs), organic photovoltaic (OPVs), and organic field-effect transistors (OFETs) .
Mode of Action
This compound interacts with its targets through Suzuki coupling or Stille coupling reactions . These reactions are used to synthesize polymer semiconductors . The compound’s unique molecular structure, joined biphenyl at the 9-position for maximum pi-conjugation and planar structure, contributes to its excellent optical and electronic properties .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of polymer semiconductors . The resulting polymers are known for their pure blue and efficient electroluminescence, coupled with high charge-carrier mobility and good processability . These properties make them particularly useful in display applications .
Result of Action
The result of this compound’s action is the synthesis of polymer semiconductors . These semiconducting materials are used in light-emitting diodes, organic photovoltaics, and interface layer materials for organic electronics . The compound’s action leads to the creation of materials with pure blue and efficient electroluminescence, high charge-carrier mobility, and good processability .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the Suzuki coupling reaction used in the synthesis of polymer semiconductors involves reacting with 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester in toluene . This reaction requires specific conditions, including the presence of a base and a catalyst .
Safety and Hazards
In case of inhalation, move the person into fresh air and if not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
Relevant Papers
There are several papers related to 9,9-Dioctyl-2,7-dibromofluorene. For example, one paper discusses the synthesis of 9,9-disubstituted alkyl-2,7-dibromofluorene . Another paper discusses the synthesis of 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis . There is also a paper on the rational design of semiconducting polymer poly[(9,9-dioctylfluorenyl-2 .
Propiedades
IUPAC Name |
2,7-dibromo-9,9-dioctylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40Br2/c1-3-5-7-9-11-13-19-29(20-14-12-10-8-6-4-2)27-21-23(30)15-17-25(27)26-18-16-24(31)22-28(26)29/h15-18,21-22H,3-14,19-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKLQIOPIMZZBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
286438-50-4 | |
| Record name | 9H-Fluorene, 2,7-dibromo-9,9-dioctyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286438-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60410565 | |
| Record name | 9,9-Dioctyl-2,7-dibromofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60410565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198964-46-4 | |
| Record name | 9,9-Dioctyl-2,7-dibromofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60410565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromo-9,9-di-n-octylfluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 9,9-Dioctyl-2,7-dibromofluorene utilized in polymer synthesis, and what makes this approach advantageous?
A1: this compound serves as a crucial monomer in the synthesis of π-conjugated polymers via direct arylation polycondensation []. This method directly couples the monomer with aromatic compounds like 3,4-ethylenedioxythiophene, forming a carbon-carbon bond between them.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

